molecular formula C13H13F3N4 B15114677 N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine

N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B15114677
M. Wt: 282.26 g/mol
InChI Key: MNJMXBQJAAZTKV-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, along with a pyridin-4-yl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

    Attachment of the Pyridin-4-yl Ethyl Group: The pyridin-4-yl ethyl group can be attached through a nucleophilic substitution reaction using a suitable pyridine derivative and an alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the pyridin-4-yl ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-methylpyrimidin-2-amine
  • N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-chloropyrimidin-2-amine
  • N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-nitropyrimidin-2-amine

Uniqueness

N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13F3N4

Molecular Weight

282.26 g/mol

IUPAC Name

N-methyl-N-(2-pyridin-4-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C13H13F3N4/c1-20(9-5-10-2-6-17-7-3-10)12-18-8-4-11(19-12)13(14,15)16/h2-4,6-8H,5,9H2,1H3

InChI Key

MNJMXBQJAAZTKV-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=NC=C1)C2=NC=CC(=N2)C(F)(F)F

Origin of Product

United States

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